
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-YL)carboxamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety and an acetohydroxamic acid group. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids with acetohydroxamic acid. The process begins by dissolving the starting materials in dichloromethane (DCM). A mixture of DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is then introduced and thoroughly combined under an argon gas environment .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, hydroxylamine derivatives, and substituted benzodioxole compounds. These products are often characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry.
Applications De Recherche Scientifique
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the bacterial enzyme urease, which prevents the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms. This leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetohydroxamic acid: Known for its use in treating urinary tract infections.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
Benzodioxole derivatives: Compounds with the benzodioxole moiety, used in various therapeutic and industrial applications.
Uniqueness
Acetohydroxamic acid, 2-((1,3-benzodioxol-5-yl)carboxamido)- is unique due to its combined structure of benzodioxole and acetohydroxamic acid, which imparts distinct chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
65654-19-5 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O5/c13-9(12-15)4-11-10(14)6-1-2-7-8(3-6)17-5-16-7/h1-3,15H,4-5H2,(H,11,14)(H,12,13) |
Clé InChI |
MJYIOPGHZOOYLU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


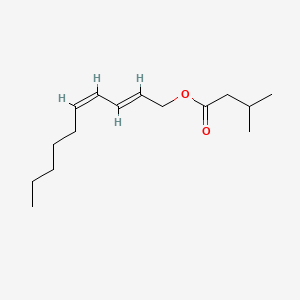

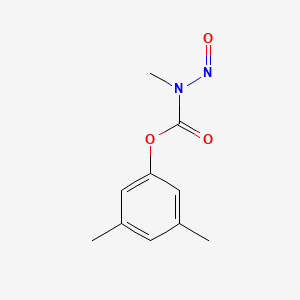
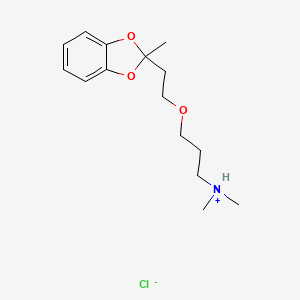
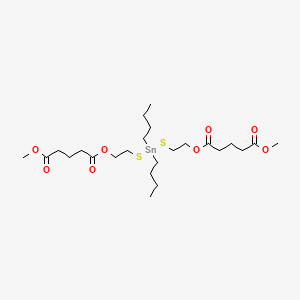



![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
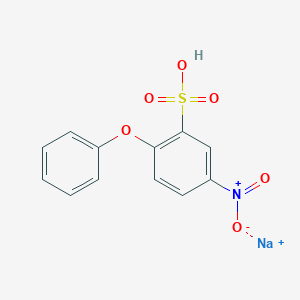
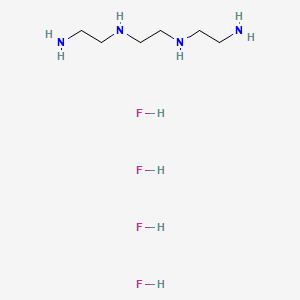
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)

